N-(4-methoxybutyl)cyclohexanamine
Description
N-(4-Methoxybutyl)cyclohexanamine is a secondary amine characterized by a cyclohexylamine backbone substituted with a 4-methoxybutyl group. The methoxybutyl chain introduces both hydrophilic (methoxy) and hydrophobic (butyl) characteristics, which may influence solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(4-methoxybutyl)cyclohexanamine |
InChI |
InChI=1S/C11H23NO/c1-13-10-6-5-9-12-11-7-3-2-4-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
MOKDHZONRJNXGW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methoxybutyl)cyclohexanamine can be achieved through several methods. One common approach involves the reaction of cyclohexanamine with 4-methoxybutyl chloride under basic conditions. The reaction typically proceeds as follows:
Cyclohexanamine and 4-methoxybutyl chloride: Cyclohexanamine is reacted with 4-methoxybutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by distillation or recrystallization to obtain this compound in high purity.
Chemical Reactions Analysis
N-(4-methoxybutyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Scientific Research Applications
N-(4-methoxybutyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)cyclohexanamine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell surface receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(4-methoxybutyl)cyclohexanamine, highlighting differences in substituents, synthetic methods, and physical properties:
Key Observations:
Substituent Effects: The methoxybutyl group in the target compound contrasts with pyridinyloxy (electron-deficient aromatic) or trifluoromethylpyridinyl (strongly electron-withdrawing) groups in analogs . These differences may alter electronic properties, such as basicity and hydrogen-bonding capacity.
Synthetic Routes :
- Silica gel chromatography with CH2Cl2/CH3OH gradients is a common purification method for similar amines, as seen in .
- Tosylation-amination strategies (e.g., in N-(but-3-en-1-yl)cyclohexanamine ) could be adapted for synthesizing the methoxybutyl variant.
Spectroscopic Data :
- 1H NMR signals for the cyclohexyl group typically appear as multiplet peaks between δ 1.0–2.0 ppm, while methoxy protons resonate near δ 3.3 ppm .
- HRMS data (e.g., m/z calculated for C13H26N2: 210.36 ) provide structural confirmation for cyclohexanamine derivatives.
Research Findings and Implications
- The methoxy group may modulate target binding compared to bulkier substituents.
- Thermodynamic Stability : Geometric isomerism in 4,4'-methylenebis(cyclohexylamine) (trans-trans, cis-cis, cis-trans isomers ) suggests that substituent configuration in the methoxybutyl chain could influence conformational stability.
Biological Activity
N-(4-methoxybutyl)cyclohexanamine is a compound of growing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a 4-methoxybutyl group. This structural configuration enhances its lipophilicity, potentially improving its bioavailability. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and other cellular processes.
- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The methoxybutyl group enhances the compound's ability to traverse cell membranes, facilitating its biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Studies suggest potential applications in treating neurological disorders by acting on G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in striatal-associated disorders .
- Antidepressant Properties : Preliminary findings indicate that the compound may possess antidepressant-like effects in animal models, warranting further investigation into its potential as a therapeutic agent .
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in vitro, suggesting possible protective effects against cellular damage.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological | Potential agonist for GPR88 | |
| Antidepressant-like | Reduced depressive-like behaviors in models | |
| Antioxidant | Decreased oxidative stress markers |
Case Studies
-
GPR88 Agonism :
A study demonstrated that derivatives similar to this compound activated GPR88 through a Gαi-coupled signaling pathway. This activation was linked to reduced alcohol self-administration in rats, indicating potential for addiction treatment . -
Behavioral Pharmacology :
In behavioral assays, compounds with similar structures exhibited significant reductions in anxiety-like behaviors, suggesting that this compound may also affect anxiety pathways . -
Oxidative Stress Reduction :
In vitro studies revealed that this compound significantly lowered levels of reactive oxygen species (ROS) in neuronal cell lines, highlighting its potential as an antioxidant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
